![molecular formula C16H21N5O2S B1225996 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)

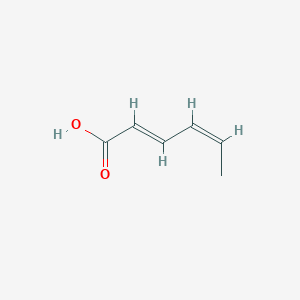

1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea is a member of ureas.

Scientific Research Applications

Synthesis Techniques

- Microwave-Assisted Synthesis : A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea, using microwave irradiation has been developed. This technique offers satisfactory yields and shorter reaction times compared to conventional heating methods (Li & Chen, 2008).

Biological and Pharmacological Activities

Antimicrobial Properties : Compounds containing 1,3,4-thiadiazole, like 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea, have shown promising activities as antibacterial and antifungal agents. Their synthesis and potential antimicrobial properties have been a focus of research (Ameen & Qasir, 2017).

Enzyme Inhibition and Anticancer Activity : Urea derivatives including those related to 1,3,4-thiadiazole have been evaluated for enzyme inhibition properties and anticancer activities. Some compounds have shown potential in inhibiting specific enzymes and demonstrated effects on cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Photodynamic Therapy for Cancer : Derivatives of 1,3,4-thiadiazole have been used in the synthesis of compounds like zinc phthalocyanine, which show potential in photodynamic therapy applications for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chronic Myeloid Leukemia Treatment : Research into 1,3,4-thiadiazol-2-yl urea derivatives has led to the development of compounds with potent activity against chronic myeloid leukemia cell lines, representing a new avenue for cancer treatment (Li et al., 2019).

Fungicidal and Herbicidal Applications : Certain derivatives of 1,3,4-thiadiazole ureas have shown effectiveness as fungicides and herbicides. This includes their use in controlling specific plant diseases and as selective herbicides (Tan Xiao-hong, 2006).

properties

Product Name |

1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea |

|---|---|

Molecular Formula |

C16H21N5O2S |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea |

InChI |

InChI=1S/C16H21N5O2S/c1-11-6-3-4-9-21(11)16-20-19-15(24-16)18-14(22)17-12-7-5-8-13(10-12)23-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H2,17,18,19,22) |

InChI Key |

JJFHYFRHANDDTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)

![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)

![2-(3-Chlorophenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225916.png)

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)

![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)

![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)

![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)

![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)

![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)